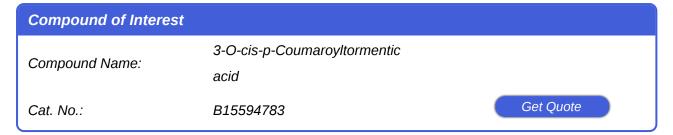


Isolation of 3-O-cis-p-Coumaroyltormentic acid from Aronia melanocarpa

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An In-depth Technical Guide to the Isolation and Characterization of **3-O-cis-p-Coumaroyltormentic Acid** from Aronia melanocarpa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aronia melanocarpa, commonly known as black chokeberry, is a shrub native to North America that has gained significant attention for its rich phytochemical profile and associated health benefits.[1][2] The berries of this plant are a potent source of bioactive compounds, including phenolic acids, anthocyanins, and triterpenoids.[3][4] Among these, pentacyclic triterpenes represent a valuable class of natural metabolites known for a broad spectrum of pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer properties. [5]

This technical guide focuses on a specific ursane-type pentacyclic triterpene derivative isolated from Aronia melanocarpa: **3-O-cis-p-Coumaroyltormentic acid**. This compound, along with its trans isomer, has been identified as a potent inhibitor of breast cancer stem cells (CSCs).[3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor progression, metastasis, and recurrence, making them a critical target for novel cancer therapies.[6] This document provides a detailed overview of the isolation, structural elucidation, and biological



activity of **3-O-cis-p-Coumaroyltormentic acid**, intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

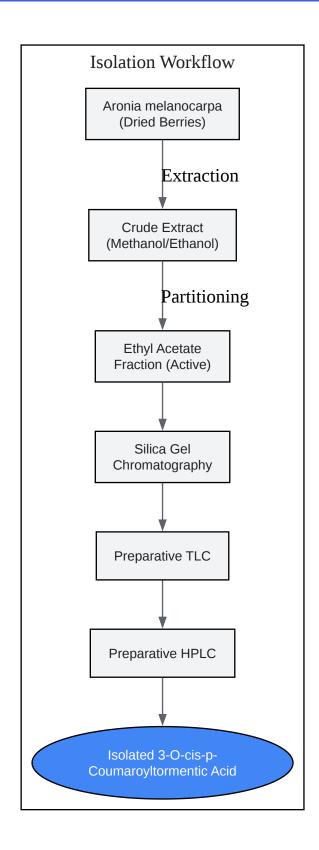
Experimental Protocols Isolation of 3-O-cis-p-Coumaroyltormentic Acid

The isolation of **3-O-cis-p-Coumaroyltormentic acid** from Aronia melanocarpa extracts is achieved through a multi-step, activity-guided fractionation process. The workflow is designed to progressively enrich the compound of interest based on its biological activity, in this case, the inhibition of cancer stem cell mammosphere formation.[1][6]

Methodology:

- Extraction: Dried and powdered Aronia melanocarpa berries are subjected to extraction with an organic solvent, typically methanol or an ethanol-water mixture, to create a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. The ethyl acetate-soluble fraction has been identified as containing the active triterpenoid compounds.[3]
- Silica Gel Column Chromatography: The active ethyl acetate fraction is loaded onto a silica gel column. Elution is performed using a gradient of solvents, commonly a mixture of chloroform and methanol, to separate the components into different fractions.
- Preparative Thin Layer Chromatography (TLC): Fractions demonstrating high activity in bioassays (e.g., mammosphere formation inhibition assay) are further purified using preparative TLC. This allows for the separation of compounds with similar retention factors.
- High-Performance Liquid Chromatography (HPLC): The final purification step involves
 preparative or semi-preparative HPLC to isolate the compound to a high degree of purity.[1]
 [6]





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Caption: Activity-guided isolation workflow for 3-O-cis-p-Coumaroyltormentic acid.



Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

- Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of the compound. The analysis is run in both positive [M+H]⁺ and negative [M-H]⁻ modes to confirm the mass.[1][2]
- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure. The key distinction between the cis and trans isomers of p-Coumaroyltormentic acid lies in the NMR data of the coumaroyl moiety. Specifically, the ¹H coupling constant of the two olefinic protons reveals the cis configuration.[1]

Data Presentation

Table 1: Physicochemical and Mass Spectrometry Data

This table summarizes the key identification parameters for 3-O-p-Coumaroyltormentic acid.

Property	Value	Reference
Molecular Formula	Сз9Н52О6	[1]
Molecular Weight	634 g/mol	[2]
ESI-MS (+) Ion Peak	m/z 635.2 [M+H]+	[1][2]
ESI-MS (-) Ion Peak	m/z 633.2 [M-H] ⁻	[1][2]

Table 2: Key ¹H NMR Spectroscopic Data for Isomer Identification

The differentiation between the cis and trans isomers is critically determined by the coupling constants and chemical shifts of the olefinic protons in the p-coumaroyl group.



Isomer	Olefinic Protons Chemical Shifts (δ)	Key Feature	Reference
cis	6.86 and 5.86 ppm	Coupling constant reveals cis geometry	[1]
trans	7.61 and 6.80 ppm	Signals are identical to trans-p-coumaric acid	[1]

Table 3: Biological Activity of 3-O-cis-p-Coumaroyltormentic Acid

This table presents the concentrations at which the compound exhibits significant biological effects against human breast cancer cell lines (MCF-7 and MDA-MB-231).

Biological Effect	Cell Lines	Effective Concentration	Reference
Inhibition of Cell Proliferation	MCF-7, MDA-MB-231	≥ 80 µM (after 48h)	[2]
Inhibition of Mammosphere Formation	MCF-7, MDA-MB-231	40 μΜ	[2]

Biological Activity and Mechanism of Action

3-O-p-Coumaroyltormentic acid, including the cis isomer, demonstrates significant potential as an anti-cancer agent by specifically targeting cancer stem cells.[1][6]

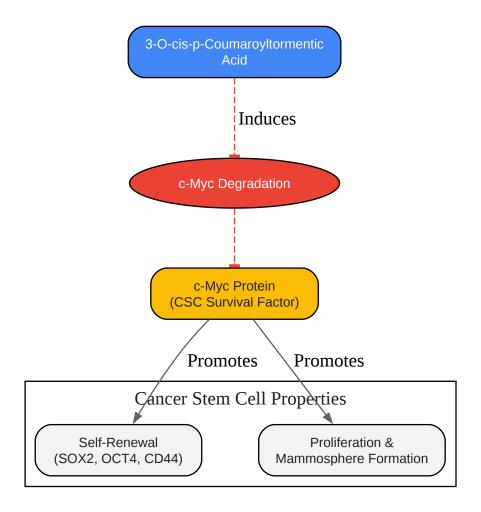
Inhibition of Breast Cancer Stem Cells

The compound has been shown to inhibit the proliferation of breast cancer cells and, more importantly, the formation of mammospheres, which is a key characteristic of cancer stem cells. [1][2] It also reduces the proportion of cells expressing CSC markers, such as the CD44high/CD24low subpopulation and aldehyde dehydrogenase (ALDH)-positive cells.[1][6]



Mechanism of Action: Downregulation of c-Myc

The primary mechanism for its anti-CSC activity is the downregulation of the c-Myc protein. c-Myc is a critical transcription factor that acts as a survival factor for cancer stem cells by regulating genes involved in self-renewal and proliferation. 3-O-p-Coumaroyltormentic acid induces the degradation of the c-Myc protein, leading to the suppression of CSC properties and sensitizing cancer cells to treatment.[1][6]



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Caption: Downregulation of c-Myc by **3-O-cis-p-Coumaroyltormentic acid** to inhibit CSCs.

Conclusion

3-O-cis-p-Coumaroyltormentic acid is a promising bioactive triterpenoid isolated from Aronia melanocarpa. The detailed protocols for its isolation and purification, combined with robust



methods for its structural elucidation, provide a clear pathway for obtaining this compound for further study. Its demonstrated ability to inhibit breast cancer stem cells by inducing the degradation of the c-Myc survival factor highlights its significant therapeutic potential.[1][6] This guide offers a foundational resource for scientists aiming to explore the applications of this natural product in oncology and drug discovery.

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